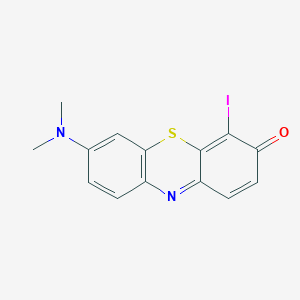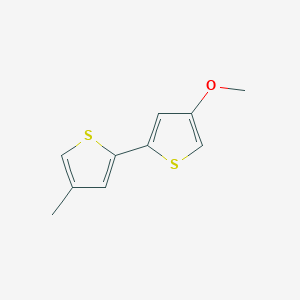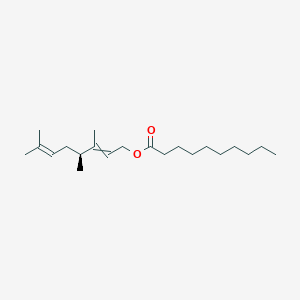
(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato es un compuesto orgánico que se caracteriza por su estructura única, la cual incluye un éster decanoato unido a un grupo trimetil-octa-dienil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato típicamente involucra la esterificación del ácido decanoico con (4S)-3,4,7-Trimetil-octa-2,6-dien-1-ol. Esta reacción puede ser catalizada por catalizadores ácidos o enzimáticos bajo condiciones controladas para asegurar que se mantenga la estereoquímica deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de esterificación a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la destilación y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de los correspondientes aldehídos o cetonas.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo éster con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como el hidróxido de sodio (NaOH) u otros nucleófilos pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: El compuesto puede estudiarse por su potencial actividad biológica e interacciones con enzimas.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos o su uso como agente de administración de fármacos.
Industria: Puede utilizarse en la producción de fragancias, sabores y otras sustancias químicas industriales.
Mecanismo De Acción
El mecanismo de acción de (4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (4S)-3,4,7-Trimetil-octa-2,6-dien-1-il acetato
- (4S)-3,4,7-Trimetil-octa-2,6-dien-1-il butirato
Singularidad
(4S)-3,4,7-Trimetil-octa-2,6-dien-1-il decanoato es único debido a su grupo éster específico, el cual puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades y aplicaciones en función de su estructura molecular.
Propiedades
Número CAS |
501686-96-0 |
|---|---|
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
[(4S)-3,4,7-trimethylocta-2,6-dienyl] decanoate |
InChI |
InChI=1S/C21H38O2/c1-6-7-8-9-10-11-12-13-21(22)23-17-16-20(5)19(4)15-14-18(2)3/h14,16,19H,6-13,15,17H2,1-5H3/t19-/m0/s1 |
Clave InChI |
LWKLDLRXXYDWBR-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OCC=C(C)[C@@H](C)CC=C(C)C |
SMILES canónico |
CCCCCCCCCC(=O)OCC=C(C)C(C)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
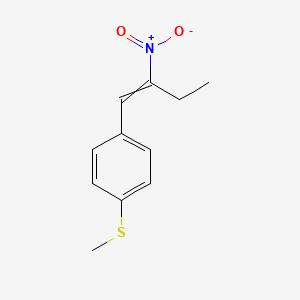
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
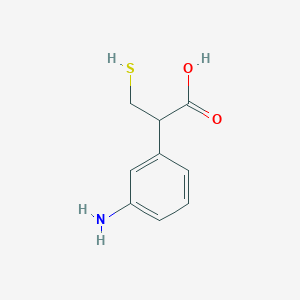

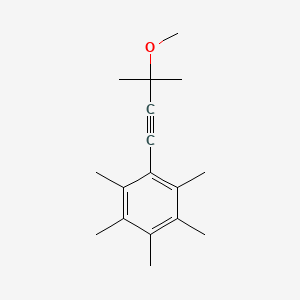
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
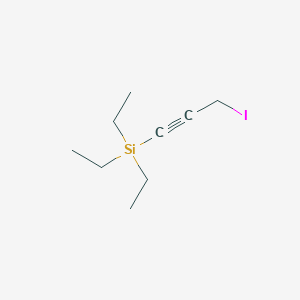
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
